molecular formula C19H15FN2O2 B5545684 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline

1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B5545684
M. Wt: 322.3 g/mol
InChI Key: RPHVGCKWZZRFFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of tetrahydroisoquinoline derivatives, including the target compound, involves advanced organic synthesis techniques. For example, the synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential PET ligands showcases the complexity and specificity required in creating these compounds (Gao et al., 2006). The process often involves multistep syntheses, utilizing various starting materials and reaction conditions to achieve the desired structural features and functionalities.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives, including those containing fluorophenyl and isoxazolyl groups, is characterized by X-ray crystallography and other spectroscopic methods. Studies such as those by Choudhury et al. (2003) investigate weak interactions and the influence of organic fluorine on crystal packing, highlighting the importance of fluorine atoms in determining the overall molecular conformation and intermolecular interactions (Choudhury, Nagarajan, & Row, 2003).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives engage in various chemical reactions, reflecting their reactive nature and the influence of substituents on their chemical behavior. For instance, the synthesis of yellow-green emitting fluorophores from benzo[de]isoquinoline-1,3-dione derivatives, as reported by Bojinov and Panova (2007), demonstrates the versatility of these compounds in chemical transformations (Bojinov & Panova, 2007).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their applications and handling. The crystallographic study by Okmanov et al. (2019) provides detailed insights into the physical characteristics of a specific tetrahydroisoquinoline salt, offering valuable information for further applications and studies (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).

Chemical Properties Analysis

The chemical properties of "1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline" and related derivatives, such as reactivity with different chemical agents, stability under various conditions, and potential for chemical modifications, are fundamental for their use in research and development. The work of Kametani, Fujimoto, & Mizushima (1975) on the formation of benzimidazo[2,1-a]isoquinoline through the reaction of tetrahydroisoquinoline with triethyl phosphite exemplifies the exploration of chemical properties and reactivity patterns of these compounds (Kametani, Fujimoto, & Mizushima, 1975).

Scientific Research Applications

Crystal Structure Analysis

A study explored the weak interactions in derivatives of 1,2,3,4-tetrahydroisoquinoline, focusing on the influence of organic fluorine in crystal packing. The research provides insight into the molecular conformations and interactions in such compounds, which can be critical for understanding their chemical behavior and potential applications in various fields (Choudhury, Nagarajan, & Row, 2003).

Photophysical Properties and Photostability

Research on novel yellow-green emitting fluorophores, which include derivatives of benzo[de]isoquinoline-1,3-dione, revealed significant insights into their photophysical properties. These compounds show excellent photostability, which could be useful in applications like fluorescent dyes and in understanding the synergism of stabilizer fragments in these molecules (Bojinov & Panova, 2007).

Photocatalytic Applications

A study discussed the visible-light-driven photoredox reaction involving tetrahydroisoquinoline, leading to the efficient synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines. This research highlights the potential use of such compounds in photocatalytic applications, particularly in fabricating blue OLED devices due to their strong photoluminescence properties (Wang et al., 2021).

Anticancer Research

Compounds containing a 2-oxoquinoline structure, synthesized through a one-pot three-component method, exhibited promising antitumor activities in vitro. This research suggests potential applications of such compounds in developing new anticancer agents (Fang et al., 2016).

Synthesis and Molecular Docking in Drug Discovery

The synthesis of 5-styryltetrazolo[1,5-c]quinazolines and their evaluation for cytotoxicity against cancer cell lines indicates potential applications in drug discovery. The study also includes molecular docking studies, emphasizing the importance of these compounds in understanding drug interactions (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Antimicrobial Evaluation

Research on fluorine-containing quinazolinone and thiazolidinone derivatives demonstrated noteworthy antimicrobial potency against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-15-9-7-14(8-10-15)18-12-16(21-24-18)19(23)22-11-3-5-13-4-1-2-6-17(13)22/h1-2,4,6-10,12H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHVGCKWZZRFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

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